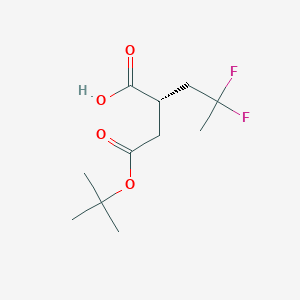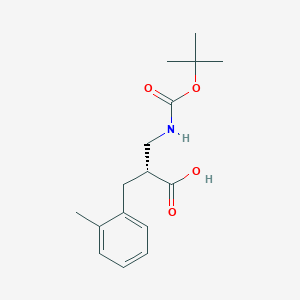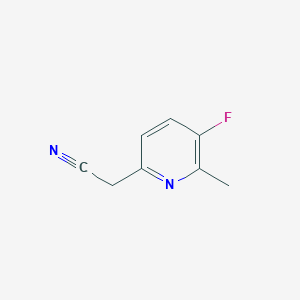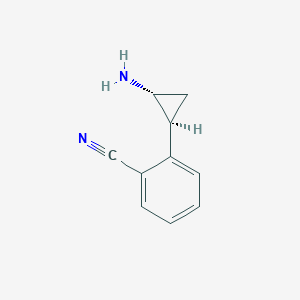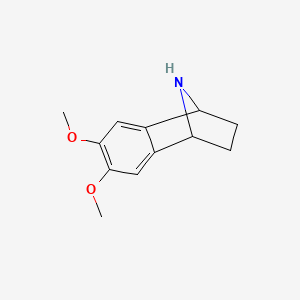
6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of two methoxy groups attached to a tetrahydroisoquinoline core, which is further modified by the inclusion of an epiminonaphthalene moiety.
Méthodes De Préparation
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene typically involves a combination of synthetic methods. One common approach is the Petasis reaction, which is followed by the Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired compound through the Pomeranz–Fritsch–Bobbitt cyclization
Analyse Des Réactions Chimiques
6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the methoxy groups or the tetrahydroisoquinoline core .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study the interactions of tetrahydroisoquinoline derivatives with various biological targets. Additionally, it is being explored for its potential use in treating Parkinson’s disease due to its structural similarity to other known therapeutic agents .
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways or interact with receptors that play a role in cell proliferation . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with a variety of biological molecules.
Comparaison Avec Des Composés Similaires
6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene can be compared to other similar compounds, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. These compounds share a similar tetrahydroisoquinoline core but differ in the functional groups attached to the core. The presence of the epiminonaphthalene moiety in this compound makes it unique and may contribute to its distinct biological activities .
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
4,5-dimethoxy-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C12H15NO2/c1-14-11-5-7-8(6-12(11)15-2)10-4-3-9(7)13-10/h5-6,9-10,13H,3-4H2,1-2H3 |
Clé InChI |
RUXUKPCTBHHUSY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C3CCC(C2=C1)N3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



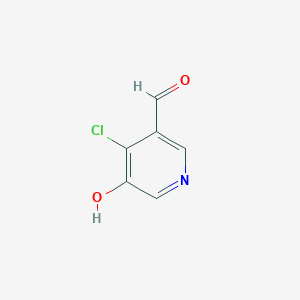
![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)
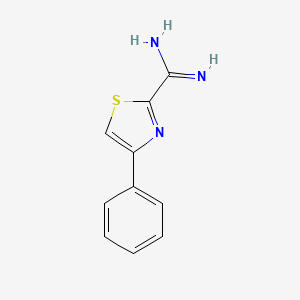

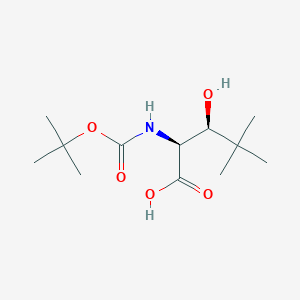
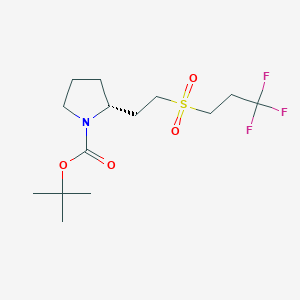
![1,3,5-Tris[4-(phenylethynyl)phenyl]benzene](/img/structure/B12950977.png)

